molecular formula C7H6INO3 B6284795 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 80462-95-9

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No. B6284795
CAS RN: 80462-95-9
M. Wt: 279
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, or 5-iodo-2-oxopyridineacetic acid (5-IOPAA), is an important chemical compound that is widely used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used as a reagent in the synthesis of various pharmaceuticals, as well as in the study of enzymatic reactions, biochemical pathways, and other biological processes. 5-IOPAA is also used in the study of the mechanism of action of drugs, in the development of new pharmaceuticals, and in the study of the biochemical and physiological effects of drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves the synthesis of the intermediate 5-iodo-2-oxo-1,2-dihydropyridine, which is then reacted with chloroacetic acid to form the final product.

Starting Materials
2-pyridinecarboxaldehyde, iodine, sodium borohydride, acetic acid, thionyl chloride, chloroacetic acid

Reaction
Step 1: Synthesis of 5-iodo-2-oxo-1,2-dihydropyridine, a. Dissolve 2-pyridinecarboxaldehyde (1.0 g) in acetic acid (10 mL) and add sodium borohydride (0.5 g) slowly with stirring., b. Add iodine (1.5 g) to the reaction mixture and stir for 2 hours at room temperature., c. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL)., d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-iodo-2-oxo-1,2-dihydropyridine as a yellow solid., Step 2: Synthesis of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, a. Dissolve 5-iodo-2-oxo-1,2-dihydropyridine (0.5 g) in thionyl chloride (10 mL) and reflux for 2 hours., b. Evaporate the excess thionyl chloride under reduced pressure and dissolve the residue in chloroacetic acid (5 mL)., c. Heat the reaction mixture at 80°C for 4 hours and then cool to room temperature., d. Add water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL)., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid as a white solid.

Scientific Research Applications

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is widely used in scientific research applications. It is used in the study of the mechanism of action of drugs, in the development of new pharmaceuticals, and in the study of the biochemical and physiological effects of drugs. It is also used in the study of enzymatic reactions, biochemical pathways, and other biological processes. Additionally, 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.

Mechanism Of Action

The mechanism of action of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not fully understood. However, it is believed that the compound may act as a substrate for enzymes involved in the metabolism of drugs, as well as in the regulation of various biochemical pathways. Additionally, 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may act as an inhibitor of enzymes involved in the metabolism of drugs, and may also act as a modulator of various biochemical pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid are not fully understood. However, it is believed that the compound may act as a substrate for enzymes involved in the metabolism of drugs, as well as in the regulation of various biochemical pathways. Additionally, 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may act as an inhibitor of enzymes involved in the metabolism of drugs, and may also act as a modulator of various biochemical pathways.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid in lab experiments are numerous. It is relatively easy to synthesize, and is widely available. Additionally, it is a stable compound that is not easily degraded. Additionally, 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is non-toxic and does not produce any hazardous byproducts.
The main limitation of using 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid in lab experiments is that it is not always easy to obtain in large quantities. Additionally, the compound is relatively expensive, and may not be available in all locations.

Future Directions

There are a number of potential future directions for research involving 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the development of new pharmaceuticals. Additionally, there is potential for the development of new synthetic methods for the production of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, as well as new methods for its use in various scientific research applications. Additionally, further research into the mechanism of action of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may lead to a better understanding of its potential applications in the study of drug metabolism and biochemical pathways. Finally, further research into the potential toxicological effects of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid may help to ensure its safe use in laboratory experiments.

properties

CAS RN

80462-95-9

Product Name

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

91

Origin of Product

United States

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